3-(4-Phenoxyphenyl)propanoic acid
Overview
Description
3-(4-Phenoxyphenyl)propanoic acid is a chemical compound with the linear formula C15H14O3 . It has a molecular weight of 242.277 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of 3-(4-Phenoxyphenyl)propanoic acid consists of a total of 44 bonds. There are 26 non-H bonds, 19 multiple bonds, 6 rotatable bonds, 1 double bond, 18 aromatic bonds, 3 six-membered rings, 1 aliphatic carboxylic acid, 1 hydroxyl group, and 1 aromatic ether .Physical And Chemical Properties Analysis
3-(4-Phenoxyphenyl)propanoic acid has a molecular weight of 242.277 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources I accessed.Scientific Research Applications
Renewable Building Block for Polybenzoxazine
3-(4-Hydroxyphenyl)propanoic acid, also known as phloretic acid (PA), is a naturally occurring phenolic compound that can be used as a renewable building block in material science. It enhances the reactivity of molecules towards benzoxazine ring formation, providing an eco-friendly alternative to phenol. This application leads to the production of materials with suitable thermal and thermo-mechanical properties for various uses (Trejo-Machin et al., 2017).
Anti-inflammatory Activities
Compounds structurally related to 3-(4-Phenoxyphenyl)propanoic acid, isolated from the leaves of Eucommia ulmoides Oliv., have shown modest inhibitory activities in macrophage RAW264.7 cells, indicating potential anti-inflammatory effects. This research provides insights into the chemical composition of Eucommia ulmoides Oliv. leaves and their therapeutic applications (Ren et al., 2021).
Quantification in Human Biological Matrices
An advanced method using ultra-HPLC-MS/MS can accurately quantify metabolites related to 3-(4-Phenoxyphenyl)propanoic acid in human biological samples. This method is crucial for studying the co-metabolism between humans and their gastrointestinal microbiota, with implications for understanding conditions like schizophrenia and autism (Obrenovich et al., 2018).
Thermal Gas-Phase Elimination
The study of 3-Phenoxypropanoic acid and its derivatives under pyrolysis conditions has provided insights into the kinetics and mechanisms of thermal gas-phase elimination reactions. These findings are significant for understanding chemical reaction pathways in various industrial and research applications (Al-Awadi et al., 2005).
Anti-Aging Skin Care Compositions
3-(4-Hydroxyphenyl)propanoic acid amide, a derivative of 3-(4-Phenoxyphenyl)propanoic acid, is used in the preparation of anti-aging skin care compositions. Its biological properties make it an effective ingredient for preventing skin wrinkles (Wawrzyniak et al., 2016).
Synthesis of Isomers for Biological Studies
The synthesis of isomers of 2-[3-(hydroxybenzoyl)phenyl] propanoic acid, metabolites of ketoprofen, demonstrates the potential of 3-(4-Phenoxyphenyl)propanoic acid derivatives in biological studies, particularly in pharmacology (Camps & Farrés, 1995).
Safety And Hazards
properties
IUPAC Name |
3-(4-phenoxyphenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c16-15(17)11-8-12-6-9-14(10-7-12)18-13-4-2-1-3-5-13/h1-7,9-10H,8,11H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNZKHFWFUASCFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90621884 | |
Record name | 3-(4-Phenoxyphenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90621884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Phenoxyphenyl)propanoic acid | |
CAS RN |
20062-91-3 | |
Record name | 3-(4-Phenoxyphenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90621884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(4-PHENOXYPHENYL)PROPANOIC ACID | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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